molecular formula C30H48O4 B12440273 Lupan-28-oic acid,20-hydroxy-3-oxo-

Lupan-28-oic acid,20-hydroxy-3-oxo-

Cat. No.: B12440273
M. Wt: 472.7 g/mol
InChI Key: OWUOWYKFORUAIE-OBVNRCCPSA-N
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Description

This compound is derived from the leaves of Mahonia bealei, a plant described in the Chinese Pharmacopeia as a remedy for inflammation and related diseases . It has garnered attention for its potential anti-inflammatory properties and its role in regulating various signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lupan-28-oic acid,20-hydroxy-3-oxo- involves several steps. One common method starts with the oxidation of betulin, a naturally occurring triterpene. The oxidation can be carried out using reagents such as osmium tetroxide (OsO4) and sodium periodate (NaIO4) in a dioxane-water solvent mixture . Another method involves the use of ruthenium trichloride (Ru(OH)Cl3) and sodium periodate (NaIO4) in ethyl acetate (EtOAc) and water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its relatively recent discovery and specialized applications. the synthesis methods mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Lupan-28-oic acid,20-hydroxy-3-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Lupan-28-oic acid,20-hydroxy-3-oxo-, which can have different biological activities and properties.

Scientific Research Applications

20-hydroxy-3-oxolupan-28-oic acid (HOA) is a lupane-type triterpene found in Mahonia bealei leaves, known for its anti-inflammatory properties . Research has explored its potential in various scientific research applications, particularly in the context of inflammation, cancer, and antiviral activities .

Scientific Research Applications

Anti-inflammatory Properties: HOA has demonstrated significant anti-inflammatory effects, particularly in the context of lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages . The compound inhibits the release of pro-inflammatory mediators by downregulating the PI3K/Akt and MAPKs signaling pathways . Studies have shown that HOA suppresses LPS-induced nuclear localization of p65, a major NF-κB subunit, thereby reducing inflammation . Transcriptional studies using RNA sequencing have further supported these findings, indicating that HOA influences a series of inflammatory and immune-related processes . It was observed that HOA downregulated immune-related mRNAs such as Saa3, Bcl2l1, Mapkapk2, Ccl9, Sdc4, Ddx3x, Socs3, Prdx5, Tlr4, Lif, IL15, Tnfaip3, Tet2, Tgf-β1, and Ccl20, which were initially upregulated by LPS .

Antiviral and Immunostimulatory Activities: Derivatives of lupane triterpenes, including those related to 20-hydroxy-3-oxo-lupan-28-oic acid, have been investigated for antiviral activities, specifically against HIV . These compounds exhibit both antiviral and immunostimulatory effects, making them promising candidates for developing antiviral drugs .

Anti-tumor Processes: Lupane triterpenoids exhibit a wide range of pharmacological effects and engage in important biological activities, especially those involving anti-tumor processes . 2-Cyano-lup-1-en-3-oxo-20-oic acid, a cyano derivative of betulinic acid, was found to be more cytotoxic than betulinic acid in pancreatic and colon cancer cells .

Other potential applications: Due to its various desirable properties, 20-hydroxy-3-oxo-lupan-28-oic acid could potentially be used in cosmetic formulations .

Comparison with Similar Compounds

Lupan-28-oic acid,20-hydroxy-3-oxo- is similar to other lupane-type triterpenes, such as betulinic acid and platanic acid . it is unique in its specific anti-inflammatory properties and its ability to regulate multiple signaling pathways. Other similar compounds include:

Properties

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(3aS,5aR,5bR,11aR)-1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid

InChI

InChI=1S/C30H48O4/c1-25(2)20-11-14-29(7)21(27(20,5)13-12-22(25)31)9-8-19-23-18(26(3,4)34)10-15-30(23,24(32)33)17-16-28(19,29)6/h18-21,23,34H,8-17H2,1-7H3,(H,32,33)/t18?,19?,20?,21?,23?,27-,28+,29+,30-/m0/s1

InChI Key

OWUOWYKFORUAIE-OBVNRCCPSA-N

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C3C1CCC4[C@]2(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C(C)(C)O)C(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C(=O)O)C)C)C

Origin of Product

United States

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